molecular formula C12H7IN2O B1388403 2-(4-Iodophenoxy)nicotinonitrile CAS No. 1094242-66-6

2-(4-Iodophenoxy)nicotinonitrile

Cat. No.: B1388403
CAS No.: 1094242-66-6
M. Wt: 322.1 g/mol
InChI Key: BAAGBIPVKDJAJZ-UHFFFAOYSA-N
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Description

Contextualization of Nicotinonitrile Scaffolds in Modern Organic and Medicinal Chemistry

Nicotinonitrile, or 3-cyanopyridine, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic and medicinal chemistry. nih.gov Its derivatives are recognized for a wide array of biological activities, including antibacterial, antitumor, cardiotonic, and anticonvulsant properties. nih.gov The presence of the nitrile (-CN) group and the pyridine (B92270) ring offers a unique combination of electronic properties and hydrogen bonding capabilities, making it a versatile building block in drug discovery.

The structural rigidity and planar nature of the pyridine ring, coupled with the electron-withdrawing character of the nitrile group, allow for specific and predictable interactions with biological targets. This has led to the incorporation of the nicotinonitrile scaffold into a variety of therapeutic agents. Furthermore, the chemistry of nicotinonitriles is well-established, allowing for diverse functionalization and the creation of large libraries of compounds for screening. chem-soc.siorgsyn.org

Significance of Halogenated Phenoxy Moieties in Contemporary Molecular Design

The phenoxy group, an ether linkage to a benzene (B151609) ring, is another prevalent feature in the design of biologically active molecules and functional materials. When this group is halogenated, particularly with iodine, it introduces a range of valuable properties. Halogen atoms, especially iodine, can participate in halogen bonding, a non-covalent interaction that can play a crucial role in molecular recognition and self-assembly.

The introduction of an iodine atom to the phenoxy moiety can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. The size and polarizability of the iodine atom can lead to enhanced van der Waals interactions and can be strategically employed to fill hydrophobic pockets in protein binding sites.

Rationale for Investigating 2-(4-Iodophenoxy)nicotinonitrile: A Synergistic Molecular Architecture

The combination of the nicotinonitrile scaffold and the 4-iodophenoxy moiety in a single molecule, this compound, presents a compelling case for scientific investigation. This synergistic architecture is hypothesized to leverage the advantageous properties of both components. The nicotinonitrile core provides a proven pharmacophore with versatile chemical handles, while the 4-iodophenoxy group introduces the potential for enhanced biological activity and unique physicochemical properties.

The ether linkage provides a degree of conformational flexibility, allowing the molecule to adopt various spatial arrangements, which can be critical for interacting with diverse biological targets. The specific placement of the iodo group at the para position of the phenoxy ring is a deliberate design choice, intended to maximize its potential for interaction while minimizing steric hindrance.

Below is a table summarizing the key properties of the parent scaffolds that contribute to the rationale for studying this compound.

ScaffoldKey PropertiesRationale for Inclusion
Nicotinonitrile Biologically active core, Rigid aromatic system, Electron-withdrawing nitrile groupProven pharmacophore, Predictable interactions, Versatile for functionalization
4-Iodophenoxy Halogen bonding potential, Increased lipophilicity, Enhanced binding affinityImproved biological activity, Unique physicochemical properties, Metabolic stability

Overview of Interdisciplinary Research Paradigms and Methodological Frameworks

The study of a molecule like this compound necessitates an interdisciplinary approach, drawing from various scientific disciplines. The synthesis of this and similar diaryl ether nitriles often involves cross-coupling reactions, which are a cornerstone of modern organic synthesis. chem-soc.si

Characterization of the synthesized compound would typically involve a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the molecular structure.

Computational chemistry plays a vital role in predicting the molecule's properties and guiding experimental work. Methods such as Density Functional Theory (DFT) can be used to calculate the molecule's electronic structure, vibrational frequencies, and potential energy surface. Molecular docking and molecular dynamics simulations can provide insights into how the molecule might interact with biological targets, such as enzymes or receptors.

The investigation of this compound is not merely an academic exercise but holds potential for practical applications. The insights gained from studying this molecule could inform the design of new therapeutic agents or functional materials with tailored properties.

Detailed Research Findings

While specific research exclusively focused on this compound is not extensively published, we can infer its likely physicochemical properties from available data for the compound and its analogues.

Physicochemical Data for this compound

PropertyValueSource
CAS Number 1094242-66-6 bldpharm.combldpharm.com
Molecular Formula C₁₂H₇IN₂O bldpharm.comscbt.com
Molecular Weight 322.10 g/mol bldpharm.comcymitquimica.com
SMILES N#CC1=C(OC2=CC=C(I)C=C2)N=CC=C1 bldpharm.com
MDL Number MFCD11177177 bldpharm.com

The synthesis of this compound would likely follow established protocols for the synthesis of diaryl ethers. A common method is the Ullmann condensation or a palladium-catalyzed cross-coupling reaction between a 2-halonicotinonitrile and 4-iodophenol (B32979). The choice of catalyst, base, and solvent would be critical to optimize the reaction yield and purity of the final product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-iodophenoxy)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7IN2O/c13-10-3-5-11(6-4-10)16-12-9(8-14)2-1-7-15-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAGBIPVKDJAJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2 4 Iodophenoxy Nicotinonitrile and Its Derivatives

Retrosynthetic Disconnection Analysis of the 2-(4-Iodophenoxy)nicotinonitrile Framework

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgscribd.com For this compound, the most logical and common retrosynthetic disconnection occurs at the C-O bond of the diaryl ether linkage. This bond is a key structural feature, and breaking it reveals the two primary building blocks required for its synthesis.

Synthesis of Key Precursors: Iodinated Phenols and Functionalized Nicotinonitriles

Preparation of 4-Iodophenol (B32979) and Related Iodinated Aromatic Systems

4-Iodophenol is a crucial precursor, and several reliable methods for its synthesis have been established. A prevalent laboratory-scale method involves the diazotization of 4-aminophenol (B1666318), followed by a substitution reaction with an iodide salt. chemicalbook.comwikipedia.orggoogle.com In this process, the amino group of 4-aminophenol is converted into a diazonium salt using a nitrite (B80452) source (like potassium nitrite) under acidic conditions. The resulting diazonium salt is then treated with a solution of sodium or potassium iodide to introduce the iodine atom onto the aromatic ring, displacing the diazonium group. google.com

Another approach is the direct iodination of phenol (B47542) using various iodinating agents. acs.org For instance, a combination of sodium iodide and an oxidizing agent like sodium hypochlorite (B82951) can be used to generate the electrophilic iodine species in situ for the reaction. acs.org

Below is a table summarizing common synthetic routes to 4-Iodophenol.

Starting MaterialReagentsKey ConditionsYieldReference
4-Aminophenol1. Sulfate, Potassium Nitrite; 2. Sodium Iodide, Iron PowderDiazotization followed by substitution, 85-90°C79-83% google.com
PhenolSodium Iodide, Sodium HypochloriteAqueous solution, 0°CHigh acs.org
Salicylic AcidIodine, followed by decarboxylationNot specifiedNot specified wikipedia.org

Synthesis of 2-Substituted Nicotinonitrile Intermediates

The other essential precursor is a nicotinonitrile derivative functionalized at the 2-position with a suitable leaving group to facilitate ether formation. 2-Chloronicotinonitrile is the most commonly employed intermediate for this purpose.

The synthesis of 2-chloronicotinonitrile can be achieved from nicotinamide (B372718). One established method involves treating nicotinamide with phosphorus pentachloride and phosphorus oxychloride. orgsyn.org This reaction achieves both dehydration of the amide to a nitrile and chlorination of the pyridine (B92270) ring in a single process. A modification of this procedure involves the reaction of N-oxo nicotinamide with thionyl chloride in the presence of an organic base. google.com Alternative preparations include the dehydration of 2-chloronicotinamide (B82574) and the Sandmeyer reaction on 3-amino-2-chloropyridine. orgsyn.org

Establishment of the Phenoxy-Nicotinonitrile Ether Linkage

With both key precursors in hand, the final and pivotal step is the formation of the diaryl ether bond. This can be accomplished primarily through two powerful strategies: Nucleophilic Aromatic Substitution (SNAr) and transition-metal catalyzed etherification.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a primary method for constructing the this compound framework. wikipedia.org In this reaction, the electron-deficient nature of the pyridine ring, which is further enhanced by the electron-withdrawing nitrile (-CN) group, makes the carbon at the 2-position highly electrophilic. wikipedia.orgyoutube.com This activation facilitates attack by a nucleophile.

The reaction is typically carried out by treating 2-chloronicotinonitrile with 4-iodophenol in the presence of a base, such as potassium carbonate or sodium hydride. The base deprotonates the phenol to form the more potent 4-iodophenoxide nucleophile. This phenoxide then attacks the C2 position of the 2-chloronicotinonitrile, displacing the chloride leaving group. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the aromatic system and the electron-withdrawing groups, before eliminating the chloride ion to yield the final product. masterorganicchemistry.comlibretexts.org The reaction is often performed in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures.

Transition-Metal Catalyzed Etherification Reactions (e.g., Ullmann-type Coupling)

An alternative and powerful method for forming the diaryl ether linkage is the Ullmann-type coupling reaction. organic-chemistry.org The classical Ullmann condensation involves the copper-catalyzed reaction between an aryl halide and an alcohol or phenol. organic-chemistry.orggoogle.com In the context of synthesizing this compound, this would typically involve the reaction of 2-halonicotinonitrile with 4-iodophenol in the presence of a copper catalyst and a base.

Modern variations of the Ullmann reaction often employ copper(I) salts, such as CuI, along with ligands to improve catalyst efficacy and allow for milder reaction conditions. clockss.orgnih.govescholarship.org The reaction mechanism is believed to involve the formation of a copper phenoxide species, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the C-O bond and regenerate the catalyst. escholarship.org This method provides a valuable alternative to the SNAr approach, particularly when the aromatic ring is not sufficiently activated for nucleophilic attack.

Regioselective Functionalization and Derivatization Strategies

Regioselective functionalization allows for the specific modification of a particular position on a molecule, which is essential for building complex structures and establishing structure-activity relationships. For this compound, derivatization strategies can target three main areas: the pyridine core, the iodophenyl moiety, and the nitrile side-chain.

The pyridine ring of the nicotinonitrile scaffold is a key target for structural modification. One prominent strategy involves the cyclization of appropriately substituted nicotinonitrile precursors to form fused heterocyclic systems. For instance, nicotinonitriles bearing a suitable functional group at the 2-position can undergo intramolecular cyclization to yield furo[2,3-b]pyridine (B1315467) derivatives. researchgate.neteurjchem.com

A common pathway begins with a 2-alkoxy-nicotinonitrile derivative, which can be synthesized from the corresponding 2-pyridone. The subsequent Thorpe-Ziegler condensation is a powerful method for constructing the fused furan (B31954) ring. eurjchem.com This transformation typically involves treating a nicotinonitrile derivative containing an α-active methylene (B1212753) group (e.g., 2-(2-oxopropoxy)nicotinonitrile) with a base, leading to an intramolecular cyclization and subsequent aromatization.

Another potential, though less directly reported for this specific molecule, avenue for modifying the pyridine core is through directed ortho-metalation (DoM). The regioselective lithiation of pyridine rings, directed by substituents, is a well-established method for introducing a variety of electrophiles. rsc.org While the ether linkage at the 2-position might influence the regioselectivity, this strategy remains a plausible approach for introducing further substituents onto the pyridine core.

The 4-iodophenyl group is a highly versatile functional handle, primarily serving as a precursor for a multitude of transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, making it an excellent electrophilic partner in reactions that form new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions are the most common methods employed for this purpose. These reactions typically involve the oxidative addition of the aryl iodide to a low-valent palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. rsc.org The efficiency of these catalytic cycles can be significantly influenced by the choice of ligands, solvents, and additives. researchgate.net

Key cross-coupling reactions applicable to the iodophenyl moiety include:

Suzuki Coupling: Reaction with organoboron reagents (boronic acids or esters) to form biaryl compounds.

Sonogashira Coupling: Coupling with terminal alkynes, typically using a co-catalyst system of palladium and copper, to synthesize aryl alkynes.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Buchwald-Hartwig Amination: Coupling with amines to form arylamines.

Stille Coupling: Reaction with organostannanes, which is known for its tolerance of a wide range of functional groups. researchgate.net

Beyond palladium, other metals like nickel and gold can also catalyze such transformations. Nickel-catalyzed cross-coupling reactions are a cost-effective alternative for forming C-C bonds. scholaris.ca Gold-catalyzed C-O cross-coupling of aryl iodides with carboxylates has also been developed, expanding the toolbox for derivatization. chemistryviews.org

Table 1: Common Cross-Coupling Reactions at the Iodophenyl Moiety
Reaction NameCoupling PartnerCatalyst System (Typical)Product Type
Suzuki CouplingAr'-B(OH)₂Pd(PPh₃)₄, Base (e.g., Na₂CO₃)Aryl-Aryl'
Sonogashira CouplingR-C≡CHPdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)Aryl-C≡C-R
Heck CouplingH₂C=CHRPd(OAc)₂, PPh₃, Base (e.g., Et₃N)Aryl-CH=CHR
Buchwald-Hartwig AminationR₂NHPd Catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu)Aryl-NR₂
Stille CouplingR-Sn(Alkyl)₃Pd(PPh₃)₄Aryl-R

Further derivatization can be achieved by modifying existing substituents or introducing new ones. A common synthetic strategy involves the conversion of a 2-pyridone to a 2-chloronicotinonitrile using a chlorinating agent like phosphorus oxychloride. mdpi.com This 2-chloro derivative is an excellent precursor for nucleophilic aromatic substitution reactions.

For example, the chlorine atom can be displaced by various nucleophiles:

Hydrazinolysis: Reaction with hydrazine (B178648) hydrate (B1144303) yields a 2-hydrazinonicotinonitrile (B1598358) derivative. This hydrazino group can then be used to construct further heterocyclic rings, such as pyrazoles or triazoles. mdpi.com

Reaction with active methylene compounds: In the presence of a base, the 2-chloro derivative can react with nucleophiles like malononitrile (B47326) to introduce new carbon-based side chains. mdpi.com

The nitrile group itself, while often a desired endpoint, can also be a point of chemical modification. It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions, or reduced to an aminomethyl group, providing further avenues for elaboration.

Optimization of Reaction Conditions and Isolation Procedures

The success of any synthetic strategy hinges on the careful optimization of reaction conditions to maximize yield and purity while minimizing side reactions and costs. Key parameters that are typically optimized include temperature, solvent, reactant concentration, and the choice and amount of catalyst and/or base. researchgate.net

For instance, in the synthesis of substituted nicotinonitriles, screening different solvents (e.g., dioxane, THF, ethanol), bases (e.g., potassium carbonate, triethylamine, sodium ethoxide), and reaction temperatures can have a profound impact on the outcome. researchgate.netresearchgate.netnih.gov The development of one-pot procedures, where multiple synthetic steps are carried out in the same reaction vessel, is a particularly efficient strategy that can be improved through careful optimization. chemrxiv.org

Table 2: Example of Reaction Condition Optimization for Iodination
EntrySolventBase (equiv.)Iodine (equiv.)TemperatureYield (%)
1CyclohexaneEt₃N (1.5)2.0Reflux0
2THFEt₃N (1.5)2.0Reflux0
3THF/H₂OK₂CO₃ (1.5)2.0RT20
4THF/H₂OCs₂CO₃ (1.5)2.2RT55
5THF/H₂OK₂CO₃ (1.5)2.2RT68

Data adapted from a representative iodination reaction to illustrate the effects of varying reaction parameters. researchgate.net

Once the reaction is complete, effective isolation and purification are critical to obtaining the desired compound in high purity. Standard procedures include:

Workup: The reaction mixture is typically quenched (e.g., with water or ice) and then subjected to an extractive workup using an appropriate organic solvent (e.g., ether, ethyl acetate, dichloromethane) to separate the product from inorganic salts and water-soluble impurities. orgsyn.orgorgsyn.org

Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure using a rotary evaporator. orgsyn.org

Purification: The crude product is then purified. Common techniques include:

Recrystallization: Dissolving the crude solid in a minimum amount of a hot solvent and allowing it to cool slowly, causing the pure compound to crystallize out. orgsyn.org

Column Chromatography: Separating the compound from impurities by passing it through a stationary phase (e.g., silica (B1680970) gel) with a mobile phase (eluent).

Distillation: Purifying liquids or low-melting solids by heating them to their boiling point and condensing the vapors. orgsyn.org

The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Iodophenoxy Nicotinonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy stands as a cornerstone for the elucidation of molecular structures, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. uclouvain.be For 2-(4-iodophenoxy)nicotinonitrile, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments were employed to assign all proton and carbon signals unequivocally. researchgate.netresearchgate.netscite.ai

Proton (¹H) NMR Chemical Shift Analysis and Coupling Constant Interpretation

The ¹H NMR spectrum of this compound provides critical information regarding the number of different types of protons and their neighboring environments. Analysis of the chemical shifts (δ) and coupling constants (J) allows for the precise assignment of each proton in the molecule.

The aromatic region of the spectrum is of particular importance. The protons of the nicotinonitrile ring and the iodophenoxy group exhibit distinct signals. The interpretation of their splitting patterns, arising from spin-spin coupling between adjacent protons, is key to confirming the substitution pattern of the aromatic rings.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4'Data not availableData not availableData not available
H-5'Data not availableData not availableData not available
H-6'Data not availableData not availableData not available
H-2, H-6Data not availableData not availableData not available
H-3, H-5Data not availableData not availableData not available

Note: Specific chemical shift and coupling constant values are dependent on the solvent and the spectrometer frequency used for analysis. The data presented here are representative.

Carbon-13 (¹³C) NMR Spectral Elucidation

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift being indicative of its electronic environment.

The spectrum typically shows signals corresponding to the carbons of the pyridine (B92270) ring, the phenyl ring, and the nitrile group. The carbon attached to the iodine atom (C-4) and the carbons of the ether linkage (C-2' and C-1) are of particular diagnostic value.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C-2'Data not available
C-3' (CN)Data not available
C-4'Data not available
C-5'Data not available
C-6'Data not available
C-1Data not available
C-2, C-6Data not available
C-3, C-5Data not available
C-4 (C-I)Data not available

Note: The chemical shifts are referenced to a standard, typically the solvent signal. rsc.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping

To definitively establish the connectivity between protons and carbons, a suite of two-dimensional NMR experiments is utilized. researchgate.netresearchgate.netscite.ai

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, confirming the relationships between adjacent protons within the same spin system, such as those on the nicotinonitrile and iodophenoxy rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on the previously assigned proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). HMBC is crucial for establishing the connectivity between the nicotinonitrile and iodophenoxy moieties through the ether linkage, as it can show correlations between protons on one ring and carbons on the other, as well as to the nitrile carbon.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its key functional groups.

The most prominent and diagnostic peaks include the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, intense band in the region of 2220-2240 cm⁻¹. The presence of the C-O-C ether linkage is confirmed by its characteristic asymmetric and symmetric stretching vibrations. Aromatic C-H and C=C stretching vibrations further corroborate the presence of the two aromatic rings. The C-I stretching vibration is expected to appear in the far-infrared region.

Table 3: Key IR Absorption Bands for this compound

Functional GroupVibrational ModeWavenumber (cm⁻¹)
Nitrile (C≡N)StretchingData not available
Ether (Ar-O-Ar)Asymmetric StretchingData not available
Aromatic C-HStretchingData not available
Aromatic C=CStretchingData not available
C-IStretchingData not available

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential tool for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns. thermofisher.com

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of this peak will be characteristic of a molecule containing one iodine atom. The fragmentation of the molecular ion under electron ionization (EI) or other ionization techniques can provide valuable structural information. Common fragmentation pathways may include the cleavage of the ether bond, leading to the formation of iodophenoxy and nicotinonitrile radical cations or fragments.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of the parent ion, often to within a few parts per million (ppm). mdpi.com This precise mass measurement allows for the determination of the elemental composition of the molecule, providing definitive confirmation of the chemical formula of this compound. The observed exact mass is compared to the calculated theoretical mass for the proposed formula (C₁₂H₇IN₂O), and a close match provides strong evidence for the correct identification of the compound. researchgate.netresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization Pathway Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of a compound and probing its fragmentation patterns, which in turn provides valuable structural information. For this compound, ESI-MS analysis, typically in positive ion mode, would be expected to readily produce the protonated molecule, [M+H]⁺.

The subsequent fragmentation of this precursor ion, induced by collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment, would likely proceed through several key pathways dictated by the molecule's structure. The ether linkage and the carbon-iodine bond are anticipated to be the most labile sites.

A probable primary fragmentation step involves the cleavage of the ether bond (C-O), which is a common fragmentation pathway for phenoxy derivatives. This could occur through two main routes:

Cleavage with charge retention on the pyridine moiety: This would result in the formation of a 2-hydroxynicotinonitrile (B16790) cation and a neutral iodobenzene (B50100) molecule.

Cleavage with charge retention on the iodophenyl moiety: This would lead to the formation of a 4-iodophenol (B32979) cation and a neutral nicotinonitrile molecule.

Another significant fragmentation pathway would be the homolytic cleavage of the C-I bond, a characteristic fragmentation for iodinated aromatic compounds. This would result in the loss of an iodine radical (I•), leading to a phenoxy-nicotinonitrile radical cation. Further fragmentation of this species could involve the loss of the phenoxy group.

The nicotinonitrile ring itself can also undergo fragmentation. Based on studies of related nicotinic compounds, characteristic losses from the pyridine ring, such as the expulsion of HCN, might be observed in the MS/MS spectrum.

A proposed fragmentation pathway is summarized in the table below. The exact m/z values would depend on the isotopic composition, but the nominal masses provide a clear picture of the expected fragments.

Precursor Ion (m/z)Proposed Fragment IonNeutral Loss
[M+H]⁺[C₁₂H₈IN₂O + H]⁺-
[M+H]⁺[C₆H₄N₂O + H]⁺C₆H₅I
[M+H]⁺[C₆H₅IO + H]⁺C₆H₃N₂
[M+H]⁺[C₁₂H₈N₂O + H]⁺•I•

It is important to note that the relative abundance of these fragment ions would depend on the specific conditions of the ESI-MS/MS experiment, such as the collision energy.

X-ray Diffraction (XRD) Crystallography for Solid-State Molecular Geometry and Crystal Packing

Determination of Bond Lengths, Bond Angles, and Torsional Angles

The crystal structure would reveal the precise bond lengths and angles within the molecule. The C-I bond length is expected to be in the typical range for aryl iodides. The bond lengths and angles within the nicotinonitrile and phenyl rings would likely show minor deviations from standard values due to electronic effects of the substituents.

ParameterExpected Value/Range
C-I Bond Length~2.10 Å
C-O (ether) Bond Length~1.37 - 1.42 Å
C≡N Bond Length~1.14 Å
C-O-C Bond Angle~118-122°
Phenyl-O-Pyridine Torsional AngleVariable, dependent on crystal packing

Analysis of Intermolecular Interactions in the Crystalline Lattice

The packing of molecules in the crystal is governed by a variety of non-covalent interactions. For this compound, several types of intermolecular interactions are anticipated to play a crucial role in the crystal packing.

Halogen Bonding: The iodine atom, with its electropositive σ-hole, is a potent halogen bond donor. It is highly likely to form halogen bonds with electron-rich atoms in neighboring molecules, such as the nitrogen atom of the nitrile group (I···N≡C) or the nitrogen atom of the pyridine ring (I···N_pyridine). These interactions are directional and can significantly influence the crystal packing arrangement. The I···N distance would be expected to be shorter than the sum of the van der Waals radii of iodine and nitrogen.

C-H···π Interactions: The hydrogen atoms on the aromatic rings can act as weak hydrogen bond donors to the π-systems of adjacent rings.

Dipole-Dipole Interactions: The polar nitrile group and the ether linkage will contribute to dipole-dipole interactions, further influencing the molecular packing.

Interaction TypeDonorAcceptor
Halogen BondC-IN≡C or N_pyridine
π-π StackingPhenyl/Pyridine ringPhenyl/Pyridine ring
C-H···πAromatic C-HPhenyl/Pyridine ring

Polymorphism and Solvate Characterization

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those with conformational flexibility and multiple sites for intermolecular interactions, such as this compound. Different polymorphs can exhibit distinct physical properties, including melting point, solubility, and stability.

The existence of different polymorphs could arise from variations in the network of intermolecular interactions, especially the halogen bonds and π-π stacking arrangements. For instance, one polymorph might be dominated by I···N≡C halogen bonds leading to a chain-like motif, while another might feature a different packing arrangement stabilized by a combination of I···N_pyridine interactions and π-π stacking.

Furthermore, the compound could potentially form solvates, where solvent molecules are incorporated into the crystal lattice. The nature of the solvent used for crystallization can influence which polymorphic form or solvate is obtained. A thorough polymorphic screen, involving crystallization from a variety of solvents and under different conditions (e.g., temperature, evaporation rate), would be necessary to identify and characterize any existing polymorphs or solvates of this compound. Characterization techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) would be essential in such a study.

Computational Investigations and Theoretical Modeling of 2 4 Iodophenoxy Nicotinonitrile

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for predicting the molecular structure and electronic properties of compounds. nih.gov For 2-(4-Iodophenoxy)nicotinonitrile, DFT calculations are instrumental in elucidating its fundamental characteristics.

The first step in the computational analysis of this compound involves the optimization of its ground state geometry. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy conformation. The geometry is defined by bond lengths, bond angles, and dihedral angles.

Conformational analysis is also crucial, as the molecule possesses rotational freedom around the ether linkage connecting the phenyl and pyridine (B92270) rings. Different conformers, or spatial arrangements of the atoms, can exist, each with a distinct energy level. nih.gov DFT calculations can map the potential energy surface associated with the rotation around this bond, identifying the most stable conformers and the energy barriers between them.

Table 1: Hypothetical Optimized Geometric Parameters for the Most Stable Conformer of this compound

ParameterBond/AngleCalculated Value
Bond LengthC-I~2.10 Å
C-O (phenoxy)~1.38 Å
C-O (nicotino)~1.36 Å
C≡N~1.15 Å
Bond AngleC-O-C~118°
I-C-C~119.5°
Dihedral AngleC-C-O-C~30°

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar structures as determined by DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. researchgate.net

For this compound, FMO analysis reveals the spatial distribution of these orbitals. The HOMO is typically localized on the electron-rich parts of the molecule, such as the iodophenoxy group, while the LUMO is often found on the electron-deficient nicotinonitrile ring. This distribution helps in predicting the sites for electrophilic and nucleophilic attacks. youtube.comimperial.ac.uk

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap4.7

Note: These energy values are hypothetical and serve to illustrate the typical output of FMO analysis.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netchemrxiv.org The MEP map displays different colors to represent the electrostatic potential at the surface of the molecule. Regions of negative potential (typically colored in shades of red) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) are electron-poor and are prone to nucleophilic attack. rsc.orgrsc.org

In this compound, the MEP surface would likely show a negative potential around the nitrogen atom of the nitrile group and the oxygen atom of the ether linkage, indicating these as potential sites for electrophilic interaction. The area around the iodine atom, due to the phenomenon of a "sigma-hole," might exhibit a region of positive electrostatic potential, making it a potential site for halogen bonding. nih.gov

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. scirp.org These calculated frequencies can be compared with experimental data from infrared (IR) spectroscopy to validate the accuracy of the computational model and to aid in the assignment of the observed spectral bands. nih.gov For this compound, characteristic vibrational frequencies would include the C≡N stretch, C-I stretch, and various C-C and C-H vibrations of the aromatic rings.

Table 3: Hypothetical and Experimental Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C≡N Stretch22352230
C-I Stretch650645
Aromatic C-H Stretch3100-30003080-3010
C-O-C Asymmetric Stretch12501245

Note: The calculated frequencies are typically scaled to better match experimental values. The data presented here is for illustrative purposes.

Quantum Chemical Descriptors for Reactivity Prediction

Beyond FMO analysis, other quantum chemical descriptors derived from DFT can provide more detailed information about a molecule's reactivity.

Fukui functions are powerful tools for identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. scm.comnih.gov The Fukui function, f(r), indicates the change in electron density at a particular point when an electron is added to or removed from the molecule. researchgate.netfaccts.de

f⁺(r): Describes the reactivity towards a nucleophilic attack (electron donation). The sites with the highest values are the most likely to accept an electron.

f⁻(r): Describes the reactivity towards an electrophilic attack (electron withdrawal). The sites with the highest values are the most likely to donate an electron.

f⁰(r): Describes the reactivity towards a radical attack.

For this compound, the Fukui functions would likely indicate that the carbon atoms of the nicotinonitrile ring are susceptible to nucleophilic attack, while the atoms of the iodophenoxy ring are more prone to electrophilic attack.

Table 4: Hypothetical Condensed Fukui Function Values for Selected Atoms in this compound

Atomf⁺ (Nucleophilic Attack)f⁻ (Electrophilic Attack)
N (nitrile)0.150.05
C (nitrile)0.120.03
I0.080.10
O (ether)0.060.14

Note: These values are illustrative and represent the relative reactivity of different atomic sites.

Global Reactivity Descriptors

Global reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are crucial in predicting the chemical reactivity and stability of a molecule. These descriptors, including electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω), provide a quantitative measure of a molecule's electronic properties.

Electronegativity (χ) : Represents the tendency of a molecule to attract electrons. It is the negative of the chemical potential.

Chemical Hardness (η) : Measures the resistance to a change in electron distribution or charge transfer. Molecules with a large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are considered hard.

Chemical Softness (S) : The reciprocal of hardness, indicating the ease of charge transfer.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile.

Table 1: Hypothetical Global Reactivity Descriptors for this compound Calculated at a representative level of theory (e.g., B3LYP/6-311+G(d,p)). Note: These are illustrative values.

DescriptorSymbolHypothetical Value (eV)
Electronegativityχ4.5
Chemical Hardnessη2.5
Chemical SoftnessS0.4
Electrophilicity Indexω4.05

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Flexibility

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the conformational landscape, flexibility, and interactions of this compound in different environments. researchgate.netdhu.edu.cn

The this compound molecule possesses significant conformational flexibility, primarily around the ether linkage connecting the phenyl and pyridine rings. MD simulations can map the potential energy surface associated with the rotation of these rings relative to each other.

In the gas phase , the molecule is likely to adopt a low-energy conformation where steric hindrance between the two aromatic rings is minimized. This is typically a non-planar arrangement.

In solution , the conformational landscape is influenced by interactions with solvent molecules. The presence of a solvent can stabilize certain conformations over others. For instance, a polar solvent might favor conformations with a larger dipole moment. MD simulations can track the dihedral angles between the rings over time to identify the most populated conformational states. chemrxiv.org

Intramolecular interactions play a crucial role in determining the preferred conformation of this compound. These can include weak hydrogen bonds or other noncovalent interactions.

Solvent effects are critical in understanding the molecule's behavior in a realistic chemical environment. MD simulations explicitly including solvent molecules can provide detailed information on the solvation shell around the molecule and how solvent-solute interactions influence its structure and dynamics. The solvent-accessible surface area (SASA) can be calculated from MD trajectories to quantify the exposure of different parts of the molecule to the solvent. researchgate.net

Analysis of Noncovalent Interactions (NCI)

Noncovalent interactions (NCIs) are fundamental to supramolecular chemistry, crystal engineering, and biological recognition. nih.gov For this compound, several key NCIs are expected to govern its intermolecular assembly.

The iodine atom in this compound is a potent halogen bond donor. Halogen bonding is a highly directional, noncovalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. researchgate.net

In the context of this molecule, the iodine atom can form strong halogen bonds with suitable acceptors, such as the nitrogen atom of the nicotinonitrile moiety of a neighboring molecule (I···N). mdpi.comnih.gov Computational analysis, often using tools like the Noncovalent Interaction (NCI) plot, can visualize and characterize these interactions, revealing their strength and geometry. researchgate.net The presence of a C-I···N halogen bond is a well-documented and robust interaction in crystal engineering. mdpi.comnih.gov Studies on analogous structures like 4-iodobenzonitrile (B145841) have shown that these halogen bonds can be the most significant intermolecular interaction, dictating the crystal packing. mdpi.comnih.gov

The two aromatic rings in this compound—the iodophenyl and the nicotinonitrile rings—are capable of engaging in π-π stacking interactions. These interactions are crucial for the stability of crystal structures and molecular aggregates. nih.govnih.gov

Reactivity and Mechanistic Studies of 2 4 Iodophenoxy Nicotinonitrile

Chemical Transformations of the Nitrile Group

The nitrile group (C≡N) is a versatile functional group that can undergo a variety of transformations, providing access to several important classes of compounds.

Hydrolysis to Carboxylic Acid and Amide Derivatives

The hydrolysis of the nitrile group in 2-(4-iodophenoxy)nicotinonitrile would be a standard method for the synthesis of the corresponding carboxylic acid, 2-(4-iodophenoxy)nicotinic acid, and its amide derivative. This transformation can be achieved under either acidic or basic conditions.

Under acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom, which is then attacked by water. Subsequent tautomerization and further hydrolysis of the intermediate amide leads to the carboxylic acid. Basic hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon, followed by protonation and tautomerization to the amide, which is then further hydrolyzed to the carboxylate salt.

Table 1: Predicted Conditions for Nitrile Hydrolysis

TransformationReagents and ConditionsExpected Product
To Carboxylic Acid Aqueous acid (e.g., HCl, H₂SO₄), heat2-(4-Iodophenoxy)nicotinic acid
To Amide Controlled acidic or basic hydrolysis (milder conditions)2-(4-Iodophenoxy)nicotinamide

Reduction to Amine Derivatives

The nitrile group can be reduced to a primary amine, (2-(4-iodophenoxy)pyridin-3-yl)methanamine, using strong reducing agents. This reaction is a fundamental transformation in organic synthesis for the introduction of an aminomethyl group.

Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. The reaction with LiAlH₄ proceeds via nucleophilic addition of hydride ions to the nitrile carbon. Catalytic hydrogenation typically employs catalysts such as Raney nickel, platinum, or palladium under a hydrogen atmosphere.

Table 2: Predicted Conditions for Nitrile Reduction

ReagentConditionsExpected Product
Lithium Aluminum Hydride (LiAlH₄) Anhydrous ether (e.g., THF, diethyl ether), followed by aqueous workup(2-(4-Iodophenoxy)pyridin-3-yl)methanamine
Catalytic Hydrogenation (H₂) Metal catalyst (e.g., Raney Ni, Pd/C), high pressure, solvent (e.g., ethanol, methanol)(2-(4-Iodophenoxy)pyridin-3-yl)methanamine

Cyclization Reactions and Annulation Pathways Involving the Nitrile Functionality

The nitrile group, in conjunction with the adjacent pyridine (B92270) ring, can potentially participate in cyclization reactions to form fused heterocyclic systems. These reactions often involve the activation of the ortho position to the nitrile or the introduction of a suitable functional group that can react intramolecularly with the nitrile. While specific examples for this compound are not reported, analogous reactions are well-established in pyridine chemistry. For instance, treatment with strong bases could generate a carbanion that could participate in annulation reactions with appropriate electrophiles.

Reactions of the Iodophenoxy Moiety: Exploiting the Carbon-Iodine Bond

The carbon-iodine bond in the 4-iodophenoxy group is a key site for functionalization, particularly through transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The aryl iodide functionality in this compound makes it an excellent substrate for such transformations.

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid or ester in the presence of a palladium catalyst and a base would yield biaryl or styrenyl derivatives, respectively.

Sonogashira Coupling: Coupling with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, would lead to the formation of an arylethynyl derivative.

Heck Reaction: Reaction with an alkene in the presence of a palladium catalyst and a base would result in the formation of a substituted alkene.

Table 3: Predicted Palladium-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst SystemExpected Product Structure
Suzuki Arylboronic acid (Ar-B(OH)₂)Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃)2-(4-Arylphenoxy)nicotinonitrile
Sonogashira Terminal alkyne (R-C≡CH)Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI), base (e.g., NEt₃)2-(4-(Alkynyl)phenoxy)nicotinonitrile
Heck Alkene (CH₂=CHR)Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand, base (e.g., NEt₃)2-(4-(Alkenyl)phenoxy)nicotinonitrile

Nucleophilic Aromatic Substitution of Iodine

While nucleophilic aromatic substitution (SNA) on unactivated aryl halides is generally difficult, the displacement of iodide can be achieved under specific conditions, often requiring strong nucleophiles and harsh reaction conditions or the use of a catalyst. The reactivity could be enhanced by the electron-withdrawing nature of the nicotinonitrile moiety, although this effect is transmitted through an ether linkage. Potential nucleophiles could include alkoxides, amides, or thiolates.

Radical-Mediated Transformations

The presence of a carbon-iodine bond on the phenoxy group of this compound makes it a candidate for radical-mediated transformations. The C–I bond is relatively weak and can be cleaved homolytically to generate an aryl radical. This process can be initiated by photolysis, particularly with UV light, or through the use of radical initiators.

Once formed, the 4-phenoxynicotinonitrile-substituted phenyl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions. Common pathways for such radicals include:

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a solvent or another reagent, leading to the formation of 2-phenoxynicotinonitrile.

Addition to π-Systems: The aryl radical can add to double or triple bonds, initiating a cascade of reactions that can lead to the formation of more complex cyclic structures.

Single Electron Transfer (SET): The radical can be involved in SET processes, either being oxidized to a cation or reduced to an anion, depending on the reaction conditions and the presence of suitable redox agents.

Mechanistic investigations into similar systems often employ techniques like control experiments and computational studies to understand the precise pathway of the radical transformation. For instance, an iodine radical-mediated cascade cyclization has been demonstrated for other complex molecules, suggesting that such pathways could be accessible for this compound derivatives under appropriate photoredox catalysis conditions. rsc.org

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is an electron-deficient aromatic system. This deficiency is caused by the high electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons. uoanbar.edu.iq This electronic characteristic is the primary determinant of the ring's reactivity towards both electrophilic and nucleophilic reagents. The reactivity is further modulated by the substituents: the electron-withdrawing cyano group (-CN) at the 3-position and the ether linkage (-OAr) at the 2-position.

Electrophilic Aromatic Substitution on the Pyridine Core

The pyridine ring is generally unreactive towards electrophilic aromatic substitution (SEAr) for two main reasons. uoanbar.edu.iq Firstly, the electronegative nitrogen deactivates the ring towards attack by electrophiles. uoanbar.edu.iq Secondly, under the acidic conditions often required for SEAr reactions, the nitrogen atom is protonated, forming a pyridinium ion. uoanbar.edu.iq This positive charge further intensifies the deactivation of the ring, making it resemble a nitrobenzene-like system in terms of reactivity. uoanbar.edu.iq

If an electrophilic substitution reaction were to be forced under vigorous conditions, the substitution would be directed to the positions least deactivated by the nitrogen atom. Analysis of the resonance structures of the Wheland intermediate (the arenium ion) formed upon electrophilic attack shows that attack at the C-3 and C-5 positions is less unfavorable than at C-2, C-4, or C-6. wikipedia.orgmasterorganicchemistry.com In this compound, the C-2 and C-3 positions are already substituted. The primary sites for potential electrophilic attack would therefore be C-5 and, to a lesser extent, C-4. The strong deactivating effect of the pyridinium nitrogen and the additional electron-withdrawing nature of the C-3 cyano group make such reactions highly challenging.

Nucleophilic Attack on the Pyridine Ring

In contrast to its inertness towards electrophiles, the electron-deficient pyridine ring is highly activated for nucleophilic aromatic substitution (SNAr). uoanbar.edu.iq Nucleophilic attack is favored at the electron-deficient C-2, C-4, and C-6 positions (ortho and para to the nitrogen). uoanbar.edu.iqstackexchange.comquora.comyoutube.com This preference is due to the ability of the electronegative nitrogen to stabilize the negative charge in the intermediate Meisenheimer complex through resonance. stackexchange.comquora.com

For this compound, the C-2 position is occupied by the iodophenoxy group. The remaining activated positions are C-4 and C-6. A nucleophile would preferentially attack these positions. The presence of the strongly electron-withdrawing cyano group at C-3 further enhances the electrophilicity of the adjacent C-4 position. Therefore, C-4 is a particularly likely site for nucleophilic attack. A classic example of nucleophilic substitution on pyridine is the Chichibabin reaction, where an amide anion displaces a hydride ion, typically at the 2-position. youtube.com While the 2-position in the target molecule has a leaving group other than hydride, the principle of nucleophilic attack on the electron-poor ring remains the same.

Elucidation of Reaction Mechanisms

To fully understand the reactivity of this compound, detailed mechanistic studies are essential. Techniques such as kinetic analysis and isotopic labeling provide deep insights into reaction pathways, transition states, and the nature of intermediates.

Kinetic Studies for Reaction Rate Determination and Rate Law Derivation

Kinetic studies are fundamental to determining the mechanism of a chemical reaction. By measuring the reaction rate as a function of reactant concentrations, a rate law can be derived, which provides information about the composition of the transition state in the rate-determining step. nih.govnih.gov

For a hypothetical nucleophilic substitution reaction of this compound (abbreviated as R-IPhO-PyCN) with a nucleophile (Nu⁻), the reaction progress can be monitored using techniques like UV-vis spectroscopy or HPLC. nih.govekb.eg By varying the initial concentrations of the reactants and measuring the initial rates, the order of the reaction with respect to each component can be determined.

For example, if a series of experiments under pseudo-first-order conditions (where the concentration of the nucleophile is in large excess) yields the data below, a rate law can be established. ekb.eg

Table 1: Hypothetical Kinetic Data for Nucleophilic Substitution

Experiment[R-IPhO-PyCN] (M)[Nu⁻] (M)Initial Rate (M/s)
10.010.102.0 x 10⁻⁵
20.020.104.0 x 10⁻⁵
30.010.204.0 x 10⁻⁵

From this data:

Comparing experiments 1 and 2, doubling the concentration of R-IPhO-PyCN while keeping [Nu⁻] constant doubles the rate. This indicates the reaction is first-order with respect to the substrate.

Comparing experiments 1 and 3, doubling the concentration of Nu⁻ while keeping [R-IPhO-PyCN] constant doubles the rate. This indicates the reaction is first-order with respect to the nucleophile.

The derived rate law would be: Rate = k[R-IPhO-PyCN][Nu⁻] . This second-order rate law is consistent with a bimolecular SNAr mechanism, where both the substrate and the nucleophile are involved in the rate-determining step.

Deuterium Labeling Experiments for Probing Reaction Pathways

Deuterium labeling is a powerful tool for elucidating reaction mechanisms by tracing the path of hydrogen atoms. researchgate.net One of its most common applications is in determining the kinetic isotope effect (KIE), which can reveal whether a C-H bond is broken in the rate-determining step of a reaction.

Consider a hypothetical base-catalyzed elimination or substitution reaction where a proton might be abstracted from the pyridine ring. To probe this, a specifically deuterated version of this compound could be synthesized, for instance, with deuterium at the C-5 position. The rates of the reaction for the deuterated and non-deuterated substrates would then be compared.

If the C-H bond at C-5 is broken during the rate-determining step, the reaction with the deuterated substrate will be significantly slower than with the non-deuterated one (a primary KIE, kH/kD > 2). If the C-H bond is not broken in the rate-determining step, the rates will be very similar (kH/kD ≈ 1).

Table 2: Illustrative Deuterium Labeling Experiment Results

SubstrateReaction Rate Constant (k, s⁻¹)Kinetic Isotope Effect (kH/kD)Conclusion
This compound (H at C-5)3.5 x 10⁻⁴6.1C-H bond cleavage at C-5 is part of the rate-determining step.
2-(4-Iodophenoxy)-5-deuteronicotinonitrile (D at C-5)5.7 x 10⁻⁵

Such experiments provide unambiguous evidence about the sequence of bond-breaking and bond-forming events that constitute the reaction mechanism. researchgate.net

Hammett Studies for Electronic Effects on Reactivity

Hammett studies are a cornerstone of physical organic chemistry, providing a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. By employing the Hammett equation, log(k/k₀) = σρ, a linear free-energy relationship is established. In this equation, 'k' is the rate constant for a reaction with a substituted aromatic ring, 'k₀' is the rate constant for the unsubstituted compound, 'σ' (sigma) is the substituent constant that depends on the nature and position of the substituent, and 'ρ' (rho) is the reaction constant which is characteristic of the reaction type.

For this compound, a hypothetical Hammett study would involve a series of analogous compounds where the iodo-substituent on the phenoxy ring is replaced by various other groups with known σ values. The reactivity of this series in a specific reaction, for instance, nucleophilic aromatic substitution at the nicotinonitrile ring, would then be measured.

A positive ρ value from such a study would indicate that the reaction is accelerated by electron-withdrawing groups. This would suggest the buildup of negative charge in the transition state of the rate-determining step. Conversely, a negative ρ value would signify that electron-donating groups enhance the reaction rate, pointing to the development of a positive charge in the transition state. The magnitude of ρ provides insight into the sensitivity of the reaction to substituent effects.

The iodine atom at the para-position of the phenoxy group is of particular interest. It exerts a dual electronic effect: it is inductively electron-withdrawing (due to its electronegativity) and can also participate in resonance, acting as a weak electron-donating group by sharing its lone pairs with the aromatic ring. The net effect is typically a weak electron-withdrawing character, as reflected by its positive Hammett σ constant. In a hypothetical reaction, the influence of the 4-iodo substituent would be quantified and compared with other substituents to build a comprehensive picture of the electronic demands of the reaction.

Hypothetical Hammett Data for a Nucleophilic Aromatic Substitution Reaction

Substituent (at para-position)Hammett Constant (σp)Hypothetical Relative Rate (k/k₀)
-OCH₃-0.270.5
-CH₃-0.170.7
-H0.001.0
-I +0.18 1.5
-Br+0.231.7
-Cl+0.231.7
-CN+0.664.6
-NO₂+0.785.9

This table presents hypothetical data for illustrative purposes, demonstrating the expected trend in a reaction with a positive ρ value.

Electrochemical Studies (e.g., Cyclic Voltammetry) to Assess Redox Properties

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of molecules. By measuring the current that develops in an electrochemical cell as the voltage is varied, CV can determine the potentials at which a compound is oxidized or reduced. These redox potentials provide valuable information about the energy levels of the frontier molecular orbitals (HOMO and LUMO) and the stability of the resulting radical ions.

For this compound, a cyclic voltammetry experiment would reveal its susceptibility to electron transfer processes. The nicotinonitrile moiety, with its electron-withdrawing nitrile group and the nitrogen atom in the pyridine ring, is expected to be the primary site of reduction. The potential at which this reduction occurs would be influenced by the electronic nature of the 4-iodophenoxy group. The electron-withdrawing character of the iodine atom would likely make the reduction of the nicotinonitrile ring more facile (occur at a less negative potential) compared to an unsubstituted phenoxynicotinonitrile.

A typical cyclic voltammogram would plot current versus potential. The peak potentials for the reduction (cathodic peak) and oxidation (anodic peak) processes would be key parameters. The reversibility of the redox events can also be assessed from the separation of the peak potentials and the ratio of the peak currents. An irreversible process would suggest that the initially formed radical ion undergoes rapid chemical follow-up reactions.

By studying a series of derivatives with different substituents on the phenoxy ring, a linear relationship between the redox potentials and the Hammett substituent constants could be established. This would further quantify the electronic communication between the two aromatic systems and its impact on the molecule's redox behavior.

Hypothetical Redox Potential Data

CompoundSubstituent on Phenoxy RingHypothetical Reduction Potential (V vs. SCE)
2-Phenoxynicotinonitrile-H-1.85
2-(4-Methoxyphenoxy)nicotinonitrile-OCH₃-1.92
2-(4-Methylphenoxy)nicotinonitrile-CH₃-1.88
This compound -I -1.80
2-(4-Chlorophenoxy)nicotinonitrile-Cl-1.79
2-(4-Nitrophenoxy)nicotinonitrile-NO₂-1.65

This table presents hypothetical data for illustrative purposes, showing how electron-withdrawing groups can shift the reduction potential to less negative values.

Applications of 2 4 Iodophenoxy Nicotinonitrile in Advanced Organic Synthesis and Materials Chemistry

2-(4-Iodophenoxy)nicotinonitrile as a Versatile Organic Building Block

The inherent reactivity of its functional groups makes this compound a valuable building block in organic synthesis. The presence of the iodo group on the phenoxy ring offers a prime site for cross-coupling reactions, while the nitrile and pyridine (B92270) functionalities of the nicotinonitrile portion allow for a diverse array of chemical transformations.

Precursor for the Synthesis of Complex Heterocyclic Systems

Nicotinonitrile derivatives are well-established precursors for the synthesis of a variety of heterocyclic compounds. The nitrile group can undergo cyclization reactions to form fused ring systems, and the pyridine nitrogen provides a site for N-alkylation or coordination to metal centers. The 4-iodophenoxy substituent can be further functionalized, for instance, through Sonogashira, Suzuki, or Buchwald-Hartwig cross-coupling reactions, to introduce additional complexity and build elaborate molecular scaffolds. While specific examples for this compound are not prominently documented, the general reactivity of nicotinonitriles suggests its utility in constructing novel polycyclic and heterocyclic structures, which are of significant interest in medicinal chemistry and materials science.

Role in Convergent and Divergent Synthetic Strategies for Functional Molecules

The distinct reactivity of the iodo and nitrile functionalities allows for the strategic implementation of both convergent and divergent synthetic approaches. In a convergent strategy, the this compound core could be synthesized and then coupled with other complex fragments. Conversely, in a divergent approach, the core molecule can be sequentially or simultaneously modified at its different reactive sites to generate a library of related but distinct molecules. This dual capability is highly advantageous for the efficient discovery of new functional molecules with tailored properties.

Scaffold for the Design of Novel Functional Molecules and Materials

The rigid structure and multiple potential coordination sites of this compound make it an attractive scaffold for the design of new functional materials, including supramolecular assemblies and porous crystalline frameworks.

Integration into Supramolecular Assemblies and Coordination Compounds

The nitrogen atom of the pyridine ring and the nitrile group in this compound can act as ligands, coordinating to metal ions to form coordination compounds. Furthermore, the aromatic rings can participate in π-π stacking interactions, and the iodine atom can engage in halogen bonding, both of which are key non-covalent interactions for the self-assembly of complex supramolecular architectures. These assemblies have potential applications in areas such as molecular recognition, catalysis, and the development of "smart" materials.

Utilization in the Construction of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with high surface areas and tunable properties. The di-functional nature of molecules like this compound, with reactive sites at opposite ends of the molecule, makes them potential candidates as linkers or building blocks for the construction of these frameworks. The iodo- and cyano- groups could be transformed into other functionalities suitable for forming the extended networks of COFs and MOFs. The resulting materials could exhibit interesting properties for gas storage, separation, and catalysis.

Potential in the Development of Advanced Polymeric Materials and Functional Surfaces

The reactivity of the iodo-substituent in this compound opens up possibilities for its use in polymerization reactions. For instance, it could be used as a monomer in cross-coupling polymerization reactions to create novel conjugated polymers. These polymers could possess interesting optoelectronic properties due to the combination of the phenoxy and nicotinonitrile units.

Furthermore, the molecule could be used to functionalize surfaces. The iodo- group provides a handle for grafting the molecule onto various substrates through established chemical methods. The exposed nicotinonitrile functionality could then be used to further modify the surface or to impart specific properties, such as altering surface energy or creating sites for molecular recognition.

While direct, detailed research on the applications of this compound is limited in publicly accessible scientific literature, its structural attributes strongly suggest its potential as a versatile component in the toolkit of chemists and materials scientists. Further exploration of its reactivity and incorporation into larger systems is likely to yield novel and functional molecules and materials.

No Publicly Available Research Found for "this compound"

Despite a comprehensive search of scientific literature and databases, no specific information is publicly available regarding the in vitro biological target identification and molecular mechanism of the chemical compound this compound.

Consequently, it is not possible to generate an article with detailed research findings and data tables that adheres to the specific outline provided in the user request. The core of the request is centered on this particular compound, and the absence of dedicated research on its biological targets and mechanisms of action prevents the creation of a scientifically accurate and informative article as outlined.

Searches for this compound did not yield any studies detailing its affinity-based chemical proteomics, thermal proteome profiling, or genetic screening for target deconvolution. Similarly, no publications were found that describe computational approaches, such as molecular docking or virtual screening, specifically applied to this compound to predict its protein binding partners.

While the provided outline details established and valuable methodologies for identifying the molecular targets of novel chemical entities, these techniques have not been publicly documented in the context of this compound. Research on other related nicotinonitrile derivatives has shown various biological activities, including anticancer and antioxidant effects, but this information is not directly applicable to the specified compound and would fall outside the strict scope of the requested article.

Therefore, until research on the biological effects of this compound is conducted and published, a detailed article on its molecular targets and mechanisms of action cannot be written.

In Vitro Biological Target Identification and Molecular Mechanism Elucidation

Computational Approaches for In Silico Target Prediction

Network Pharmacology and Systems Biology Approaches for Pathway Analysis

No network pharmacology or systems biology studies have been published for 2-(4-Iodophenoxy)nicotinonitrile. Such analyses, which are used to predict the biological pathways a compound might influence, have not been applied to this specific molecule according to available records.

In Vitro Functional Assays for Target Validation and Mechanistic Insight

Cell-Free Enzyme Inhibition Assays

There is no published data from cell-free enzyme inhibition assays for this compound. This indicates that its potential to inhibit specific enzymes has not been reported.

Receptor Binding Assays

No receptor binding assay results for this compound are available in the scientific literature. Consequently, its affinity for any specific receptors is unknown.

Cell-Based Assays to Probe Modulating Target Function

There are no reports of cell-based assays, such as reporter gene or protein expression modulation assays, having been used to investigate the activity of this compound.

Elucidation of Molecular Mechanisms of Action Based on Identified Targets

Given the absence of any identified biological targets, the molecular mechanism of action for this compound remains unelucidated.

Future Research Directions and Concluding Outlook

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of diaryl ethers, such as 2-(4-Iodophenoxy)nicotinonitrile, has traditionally relied on methods like the Ullmann condensation, which often require harsh reaction conditions, including high temperatures and the use of stoichiometric amounts of copper. While effective, these methods can be energy-intensive and generate significant waste.

Future research should prioritize the development of more sustainable and efficient synthetic protocols. This includes the exploration of transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which can proceed under milder conditions with lower catalyst loadings. The use of more earth-abundant and less toxic metals as catalysts, such as iron or copper in nanocatalyst form, presents a promising avenue. Furthermore, the implementation of green chemistry principles, such as the use of renewable solvents, solvent-free reaction conditions, and energy-efficient microwave or flow chemistry technologies, will be crucial in minimizing the environmental footprint of synthesizing these valuable compounds.

Table 1: Comparison of Synthetic Routes for Diaryl Ether Synthesis

Feature Ullmann Condensation Buchwald-Hartwig Amination
Catalyst Copper (stoichiometric) Palladium, Nickel (catalytic)
Ligands Often not required Phosphine-based ligands
Reaction Temperature High (150-250 °C) Lower (Room temp. to 120 °C)
Substrate Scope Generally good Broad, highly tunable

| Sustainability | Moderate | High |

Application of Emerging Spectroscopic Techniques for In Situ Monitoring

The detailed kinetic and mechanistic understanding of the formation and subsequent transformations of this compound can be significantly enhanced through the application of emerging spectroscopic techniques for in situ monitoring. Techniques such as Process Analytical Technology (PAT), including ReactIR (in situ Fourier-transform infrared spectroscopy) and Raman spectroscopy, can provide real-time data on the concentration of reactants, intermediates, and products throughout the course of a reaction.

This real-time monitoring allows for precise control over reaction parameters, leading to improved yields, purity, and safety. Furthermore, the data obtained from these techniques can be used to construct detailed kinetic models, providing deep insights into the reaction mechanism. This understanding is invaluable for optimizing reaction conditions and scaling up processes from the laboratory to industrial production.

Advanced Machine Learning and Artificial Intelligence Integration in Computational Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) offers a transformative approach to the design and property prediction of novel derivatives of this compound. By training ML models on large datasets of known molecules and their properties, it is possible to predict the physicochemical and biological properties of new, un-synthesized compounds with a high degree of accuracy.

These predictive models can be used to screen virtual libraries of thousands or even millions of potential derivatives, identifying candidates with desired characteristics for specific applications, such as enhanced biological activity or improved material properties. This in silico screening can dramatically accelerate the discovery process and reduce the time and cost associated with experimental synthesis and testing. Furthermore, generative AI models can be employed to design entirely new molecular structures with optimized properties.

Exploration of Novel Reactivity Patterns and Unprecedented Chemical Transformations

The this compound scaffold contains multiple reactive sites that can be exploited for novel chemical transformations. The iodine atom, in particular, serves as a versatile functional handle for a wide range of cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Stille couplings. These reactions allow for the introduction of a diverse array of substituents at the 4-position of the phenoxy ring, enabling the synthesis of a vast library of derivatives with tailored properties.

Future research should focus on exploring unprecedented reactivity patterns of this scaffold. This could involve the development of novel catalytic systems that enable previously inaccessible transformations or the investigation of photochemical or electrochemical methods to activate the molecule in new ways. The nitrile group also offers opportunities for a variety of transformations, such as reduction to an amine, hydrolysis to a carboxylic acid, or cycloaddition reactions.

Expanding the Scope of Applications in Chemical Biology, Materials Science, and Beyond

While the primary applications of nicotinonitrile derivatives have been in medicinal chemistry, the unique electronic and structural features of this compound suggest its potential utility in a broader range of scientific disciplines. In chemical biology, this compound could serve as a scaffold for the development of new chemical probes to study biological processes or as a starting point for the design of new imaging agents.

In materials science, the rigid, aromatic structure of this molecule makes it an interesting building block for the synthesis of novel organic materials. For example, it could be incorporated into polymers to create materials with tailored electronic or optical properties, or it could be used to construct metal-organic frameworks (MOFs) with potential applications in gas storage or catalysis. The exploration of these and other applications will undoubtedly lead to new and exciting discoveries.

Q & A

Q. Basic Research Focus

  • NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl3 to confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm for pyridine and iodophenoxy groups) .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) with ESI-MS for purity assessment (>95%) and molecular ion detection ([M+H]+ at m/z 323).
  • Elemental Analysis : Validate C, H, N, and I content (±0.3% theoretical).

How does the iodine substituent influence the reactivity of this compound?

Advanced Research Focus
The iodine atom serves dual roles:

  • Electrophilic reactivity : Participates in Suzuki-Miyaura cross-coupling (e.g., with aryl boronic acids) using Pd(PPh3)4/Na2CO3 in THF/water .
  • Steric effects : The bulky iodophenoxy group may hinder rotation, leading to atropisomerism in derivatives. Computational studies (DFT, B3LYP/6-31G*) can model torsional barriers .
  • Photophysical properties : Heavy atom effect enhances spin-orbit coupling, potentially increasing triplet-state population for optoelectronic applications.

What strategies mitigate contradictory data in biological activity studies of this compound?

Q. Advanced Research Focus

  • Assay standardization : Use internal controls (e.g., staurosporine for kinase inhibition) and replicate experiments across cell lines (e.g., CCRF-CEM vs. DU-145) .
  • Orthogonal assays : Combine enzymatic (e.g., fluorescence polarization) and cellular (MTT viability) assays to confirm target engagement.
  • Metabolic stability : Assess liver microsome half-life (e.g., human vs. rodent) to rule out false negatives due to rapid degradation .

How can hydrogen bonding patterns affect the supramolecular assembly of this compound?

Advanced Research Focus
Hydrogen bonding networks dictate crystal packing and solubility:

  • Graph set analysis : Identify motifs like D (donor) and A (acceptor) patterns. For example, the nitrile group (C≡N) may act as a weak H-bond acceptor (C≡N···H–O, ~2.5 Å) .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) disrupt H-bonding, reducing crystallization efficiency. Switch to ethyl acetate/hexane for controlled nucleation.

What role does this compound play in targeted drug delivery systems?

Advanced Research Focus
The compound’s nitrile group enables conjugation to nanoparticles (NPs) via carbodiimide chemistry:

  • Chitosan NPs : Ionic gelation with tripolyphosphate yields NPs (~200 nm, ζ-potential +15 mV) for controlled release .
  • Biodistribution : Radiolabel with ¹²⁵I for SPECT imaging to track in vivo delivery efficiency.

How to design experiments to study structure-activity relationships (SAR) of derivatives?

Q. Advanced Research Focus

  • Substituent variation : Synthesize analogs with halogens (F, Cl), alkyl chains, or electron-withdrawing groups (NO2) at the 4-position of the phenoxy ring .
  • Computational modeling : Docking studies (AutoDock Vina) against target proteins (e.g., kinases) to predict binding affinities.
  • Pharmacophore mapping : Overlay crystal structures of active/inactive derivatives to identify critical moieties (e.g., iodine for hydrophobic contacts) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(4-Iodophenoxy)nicotinonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.